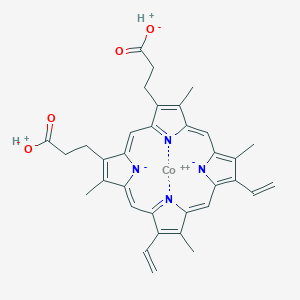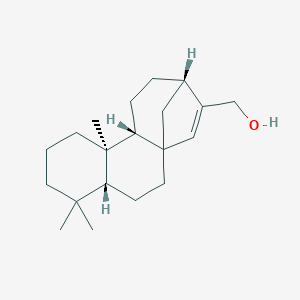![molecular formula C13H13N3O3S B228028 Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate, also known as Methyl AQ-4, is a synthetic compound that has garnered attention in the scientific community for its potential applications in drug development.
作用機序
The mechanism of action of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 in lab experiments is its selective cytotoxicity towards cancer cells, which makes it a potential candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in drug development.
将来の方向性
For research on Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 include further studies on its mechanism of action, as well as its potential applications in drug development beyond cancer treatment. Additionally, studies on the potential side effects of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 are needed to fully understand its safety profile.
合成法
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 can be synthesized using a multi-step process involving the reaction of 2-(chloromethyl)acrylonitrile with 2-mercaptobenzamide, followed by the reaction of the resulting intermediate with 2-amino-4-oxoquinazoline. The final step involves the esterification of the resulting compound with methanol and sulfuric acid.
科学的研究の応用
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential applications in drug development, specifically as a potential anti-cancer agent. Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Additionally, Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential use as an anti-inflammatory agent.
特性
製品名 |
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate |
|---|---|
分子式 |
C13H13N3O3S |
分子量 |
291.33 g/mol |
IUPAC名 |
methyl (E)-4-(3-amino-4-oxoquinazolin-2-yl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C13H13N3O3S/c1-19-11(17)7-4-8-20-13-15-10-6-3-2-5-9(10)12(18)16(13)14/h2-7H,8,14H2,1H3/b7-4+ |
InChIキー |
VVTWSQHHHSAQGK-QPJJXVBHSA-N |
異性体SMILES |
COC(=O)/C=C/CSC1=NC2=CC=CC=C2C(=O)N1N |
SMILES |
COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
正規SMILES |
COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




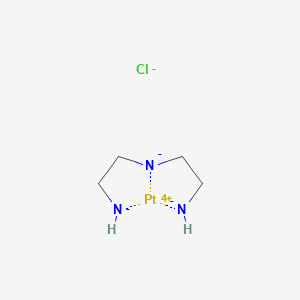


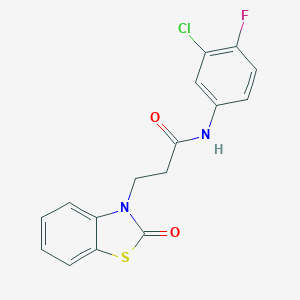
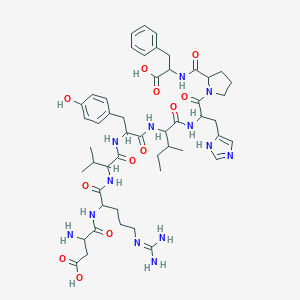



![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
